2-Fluoro-2-(quinolin-6-yl)propanoic acid
Description
2-Fluoro-2-(quinolin-6-yl)propanoic acid is a fluorinated carboxylic acid derivative featuring a quinoline moiety at position 6 of the propanoic acid backbone. The fluorine atom at the α-position exerts a strong electron-withdrawing effect, enhancing the acidity of the carboxylic acid group (pKa ~2.5–3.5, estimated) compared to non-fluorinated analogs.
Properties
Molecular Formula |
C12H10FNO2 |
|---|---|
Molecular Weight |
219.21 g/mol |
IUPAC Name |
2-fluoro-2-quinolin-6-ylpropanoic acid |
InChI |
InChI=1S/C12H10FNO2/c1-12(13,11(15)16)9-4-5-10-8(7-9)3-2-6-14-10/h2-7H,1H3,(H,15,16) |
InChI Key |
QOJJQZGFKXVCSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N=CC=C2)(C(=O)O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Propanoic Acid Backbone
2-Methyl-2-(quinolin-6-yl)propanoic acid (CAS 5622-34-4)
- Structure : Methyl group replaces fluorine at the α-position.
- Impact :
- Reduced acidity (pKa ~4.0–4.5) due to the electron-donating methyl group.
- Increased steric bulk may hinder interactions with planar biological targets.
- Applications : Less explored in drug development due to lower metabolic stability compared to fluorinated analogs .
2-Hydroxy-3-(quinolin-6-yl)propanoic acid (CAS 1514057-26-1)
- Structure : Hydroxyl group at position 3 instead of fluorine.
- Impact: Enhanced hydrophilicity (aqueous solubility ~50–100 mg/L) but susceptibility to oxidation. Potential for hydrogen bonding, altering target selectivity .
Positional Isomerism in Quinoline Substitution
3-(quinolin-7-yl)propanoic acid
- Structure: Quinoline moiety attached at position 7 of the propanoic acid.
- Impact: Altered spatial orientation reduces π-π stacking efficiency with flat targets (e.g., enzyme active sites). Lower lipophilicity (LogP ~1.8 vs. ~2.5 for quinolin-6-yl derivatives) .
Heterocyclic Ring Replacements
2-(2-Phenyl-1,3-benzoxazol-6-yl)propanoic acid (CAS 51234-58-3)
Ester Derivatives and Prodrugs
Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate (CAS 943541-40-0)
Table 1: Key Properties of Selected Compounds
| Compound Name | Substituent(s) | Molecular Weight | pKa (Estimated) | LogP | Solubility (mg/L) |
|---|---|---|---|---|---|
| 2-Fluoro-2-(quinolin-6-yl)propanoic acid | F, quinolin-6-yl | 259.25 | 2.8–3.2 | 2.5 | 20–50 (pH 7.4) |
| 2-Methyl-2-(quinolin-6-yl)propanoic acid | CH₃, quinolin-6-yl | 255.30 | 4.0–4.5 | 2.7 | 10–30 (pH 7.4) |
| 2-Hydroxy-3-(quinolin-6-yl)propanoic acid | OH, quinolin-6-yl | 259.25 | 3.5–4.0 | 1.9 | 50–100 (pH 7.4) |
| Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate | COOEt, 2F, quinolin-6-yl | 251.23 | N/A | 3.2 | <10 (pH 7.4) |
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